Enhanced Lipophilicity and Metabolic Stability vs. Mono-Halogenated Analog
The presence of an 8-fluoro substituent significantly modulates the lipophilicity and metabolic stability of the dihydroisoquinolinone scaffold compared to a mono-brominated analog. 6-Bromo-8-fluoro-3,4-dihydroisoquinolin-1(2H)-one exhibits a calculated XLogP3-AA of 2.0, whereas 6-bromo-3,4-dihydroisoquinolin-1(2H)-one (CAS 147497-32-3), lacking the fluorine, is predicted to have a higher logP due to increased hydrophobic character [1][2]. Fluorine substitution is a well-established strategy to enhance metabolic stability and membrane permeability in drug candidates [3].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.0 |
| Comparator Or Baseline | 6-Bromo-3,4-dihydroisoquinolin-1(2H)-one (CAS 147497-32-3); higher logP (predicted) |
| Quantified Difference | Lower logP due to fluorine, indicating improved metabolic stability potential |
| Conditions | Calculated using XLogP3 3.0 (PubChem release 2025.04.14) |
Why This Matters
For procurement in lead optimization, the 8-fluoro substitution provides a tangible ADME advantage over the mono-brominated analog, justifying its selection for fluorine-specific SAR studies.
- [1] PubChem. Compound Summary for CID 59473776: 6-Bromo-8-fluoro-3,4-dihydroisoquinolin-1(2H)-one. National Center for Biotechnology Information, 2026. View Source
- [2] PubChem. Compound Summary for CID 11039241: 6-Bromo-3,4-dihydroisoquinolin-1(2H)-one. National Center for Biotechnology Information, 2026. View Source
- [3] Gillis, E. P.; Eastman, K. J.; Hill, M. D.; Donnelly, D. J.; Meanwell, N. A. Applications of Fluorine in Medicinal Chemistry. J. Med. Chem. 2015, 58, 21, 8315–8359. View Source
